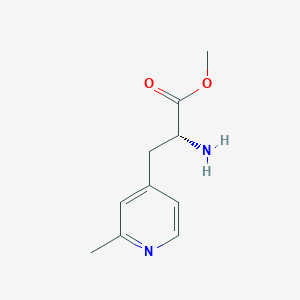
Methyl (R)-2-amino-3-(2-methylpyridin-4-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ®-2-amino-3-(2-methylpyridin-4-yl)propanoate is a chiral compound with a pyridine ring substituted at the 4-position with a methyl group and an amino acid ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-3-(2-methylpyridin-4-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and ®-2-amino-3-hydroxypropanoic acid.
Formation of Intermediate: The 2-methylpyridine is first brominated at the 4-position using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Coupling Reaction: The brominated intermediate is then coupled with ®-2-amino-3-hydroxypropanoic acid using a palladium-catalyzed cross-coupling reaction.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of Methyl ®-2-amino-3-(2-methylpyridin-4-yl)propanoate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
化学反応の分析
Types of Reactions
Methyl ®-2-amino-3-(2-methylpyridin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Methyl ®-2-amino-3-(2-methylpyridin-4-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of Methyl ®-2-amino-3-(2-methylpyridin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity, or interacts with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl ®-2-amino-3-(2-chloropyridin-4-yl)propanoate
- Methyl ®-2-amino-3-(2-fluoropyridin-4-yl)propanoate
- Methyl ®-2-amino-3-(2-bromopyridin-4-yl)propanoate
Uniqueness
Methyl ®-2-amino-3-(2-methylpyridin-4-yl)propanoate is unique due to the presence of the methyl group at the 4-position of the pyridine ring, which influences its chemical reactivity and biological activity. This substitution pattern can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
methyl (2R)-2-amino-3-(2-methylpyridin-4-yl)propanoate |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-8(3-4-12-7)6-9(11)10(13)14-2/h3-5,9H,6,11H2,1-2H3/t9-/m1/s1 |
InChIキー |
MUIKUDPAIMIKKF-SECBINFHSA-N |
異性体SMILES |
CC1=NC=CC(=C1)C[C@H](C(=O)OC)N |
正規SMILES |
CC1=NC=CC(=C1)CC(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



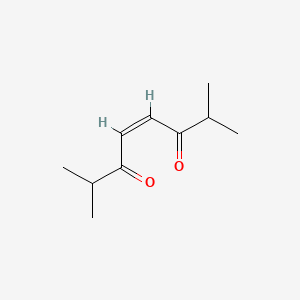
![6-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12960767.png)

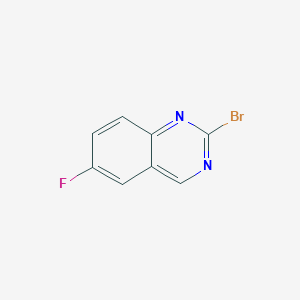
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine](/img/structure/B12960797.png)


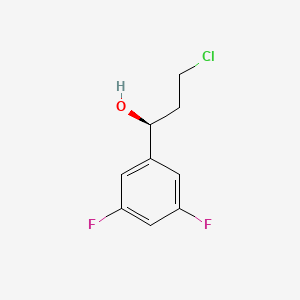
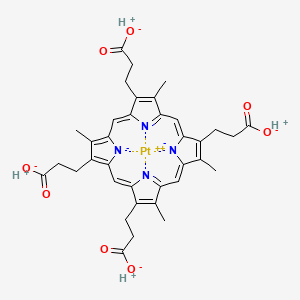
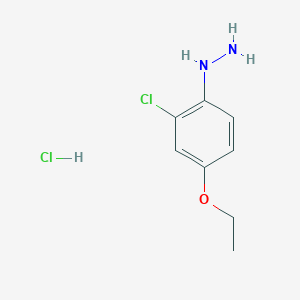
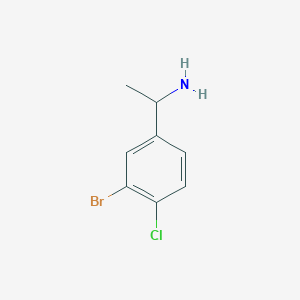
![Methyl 7-benzyl-7-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B12960815.png)
![7-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12960827.png)
